molecular formula C6H6N2O4 B173885 Methyl 5-nitro-1H-pyrrole-2-carboxylate CAS No. 13138-73-3

Methyl 5-nitro-1H-pyrrole-2-carboxylate

Cat. No. B173885
CAS RN: 13138-73-3
M. Wt: 170.12 g/mol
InChI Key: ROJHSLVRAQKAKW-UHFFFAOYSA-N
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Description

“Methyl 5-nitro-1H-pyrrole-2-carboxylate” is a chemical compound . It is a derivative of pyrrole , which is a heterocyclic aromatic organic compound. The compound is essentially planar .


Physical And Chemical Properties Analysis

“Methyl 5-nitro-1H-pyrrole-2-carboxylate” is a powder with a melting point of 106-111°C . It has a molecular weight of 170.12 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 5-nitro-1H-pyrrole-2-carboxylate and its derivatives are primarily used in various organic syntheses and chemical reactions. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, closely related to methyl 5-nitro-1H-pyrrole-2-carboxylate, have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates, demonstrating the compound's utility in creating complex chemical structures (Khajuria, Saini, & Kapoor, 2013). Another study improved the synthetic method of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, illustrating the compound's versatility in organic synthesis (Yuan, 2011).

Application in Antimicrobial Research

A significant application of derivatives of this compound is in the field of antimicrobial research. A study synthesized novel derivatives of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate and evaluated their antimicrobial activities. The findings indicated good antibacterial and antifungal activity, highlighting the potential of such derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Catalysis and Material Science

In the realm of catalysis and material science, methyl 5-nitro-1H-pyrrole-2-carboxylate derivatives have been employed. For example, the study on the synthesis of novel pyrrole-2-carboxylic acid functionalized magnetic Fe3O4 as a nanocatalyst for synthesis and antibacterial activities of novel isoxazolo[4,3-e]indazole derivatives shows its application in catalysis and potential in medicinal chemistry (Poormirzaei, 2020).

Safety And Hazards

“Methyl 5-nitro-1H-pyrrole-2-carboxylate” is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed . It should be stored at 2-8°C, protected from light, and away from moisture .

properties

IUPAC Name

methyl 5-nitro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-12-6(9)4-2-3-5(7-4)8(10)11/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJHSLVRAQKAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632426
Record name Methyl 5-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-nitro-1H-pyrrole-2-carboxylate

CAS RN

13138-73-3
Record name Methyl 5-nitro-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13138-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-nitro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.5 g (21.3 mmol) of 5-nitro-2-trichloroacetylpyrrole and 100 ml of methanol were introduced into a round-bottomed flask and 3.6 g of sodium methoxide were added in small quantities. The mixture was stirred at room temperature for 2 hours, the reaction medium was evaporated, the residue was triturated in water, the solid filtered and dried. 3 g (83%) of the expected methyl ester of melting point 178°-179° C. were recovered.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MP Hay, RF Anderson, DM Ferry… - Journal of medicinal …, 2003 - ACS Publications
… Ethyl 4-({[({1-(Chloromethyl)-3-[(5,6,7-trimethoxy-1H-indol-1-yl)carbonyl]-2,3-dihydro-1H-benzo[e]indol-5-yl}amino)carbonyl]oxy}methyl)-1-methyl-5-nitro-1H-pyrrole-2-carboxylate (12d)…
Number of citations: 91 pubs.acs.org
E Ermini - 2022 - usiena-air.unisi.it
The search for new and more efficient ligand-targeted drugs is always a challenge to overcome the side effects of therapeutic treatments. In these systems, a stimuli sensitive linker …
Number of citations: 2 usiena-air.unisi.it

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